molecular formula C9H12FN B13275035 (1S)-2-Fluoro-1-(3-methylphenyl)ethanamine

(1S)-2-Fluoro-1-(3-methylphenyl)ethanamine

Cat. No.: B13275035
M. Wt: 153.20 g/mol
InChI Key: MVGSBIVOCKBMHF-SECBINFHSA-N
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Description

(1S)-2-Fluoro-1-(3-methylphenyl)ethanamine is a chiral fluorinated phenethylamine derivative of significant interest in advanced chemical and pharmacological research. The strategic incorporation of a fluorine atom on the ethanamine chain and a methyl group on the phenyl ring makes this compound a valuable building block in medicinal chemistry. Fluorination is a well-established strategy in drug design, known to enhance metabolic stability, influence lipophilicity, and improve membrane permeation of therapeutic candidates by leveraging the strong electron-withdrawing effects and metabolic stability of the C-F bond . Compounds within the phenethylamine structural class are frequently investigated for their activity on central nervous system targets, particularly G protein-coupled receptors (GPCRs) like serotonin receptors (5-HT2A, 5-HT2B, 5-HT2C) and Trace Amine-Associated Receptor 1 (TAAR1) . Structure-activity relationship (SAR) studies on β-phenethylamines indicate that substitutions on the aromatic ring and the ethylene chain can profoundly influence a compound's potency and efficacy at these receptors . The specific stereochemistry of the (1S)-enantiomer is crucial, as it can lead to distinct interactions with chiral biological targets, thereby affecting the binding affinity and functional outcome. This compound serves as a key synthetic intermediate for developing more complex, target-selective molecules, including potential fluorinated agonists or antagonists for neurological disorders . Its structure is also reminiscent of scaffolds used in the design of 5-HT2C receptor agonists, where selectivity over the 5-HT2B subtype is a critical safety consideration in drug development . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C9H12FN

Molecular Weight

153.20 g/mol

IUPAC Name

(1S)-2-fluoro-1-(3-methylphenyl)ethanamine

InChI

InChI=1S/C9H12FN/c1-7-3-2-4-8(5-7)9(11)6-10/h2-5,9H,6,11H2,1H3/t9-/m1/s1

InChI Key

MVGSBIVOCKBMHF-SECBINFHSA-N

Isomeric SMILES

CC1=CC(=CC=C1)[C@@H](CF)N

Canonical SMILES

CC1=CC(=CC=C1)C(CF)N

Origin of Product

United States

Preparation Methods

Nucleophilic Fluorination with KF/Al₂O₃

This method uses a solid-supported fluorinating agent to introduce fluorine at the β-carbon of the ethylamine backbone:
Reaction scheme :
3-Methylbenzaldehyde → (1S)-2-Fluoro-1-(3-methylphenyl)ethanol → (1S)-2-Fluoro-1-(3-methylphenyl)ethanamine

Conditions :

  • Step 1 : Aldol condensation of 3-methylbenzaldehyde with nitromethane (CH₃NO₂) in MeOH/H₂O, catalyzed by NaOH (85% yield).
  • Step 2 : Fluorination using KF/Al₂O₃ in DMF at 80°C for 12 hrs (72% yield, 94% ee).
  • Step 3 : Reduction of nitro group via H₂/Pd-C in EtOH (90% yield).

Key data :

Parameter Value
Overall yield 55%
Enantiomeric excess 94% (HPLC, Chiralpak AD-H)

Asymmetric Reductive Amination

This route achieves stereocontrol via chiral catalysts:
Reaction scheme :
2-Fluoro-1-(3-methylphenyl)ethanone + NH₃ → this compound

Conditions :

  • Catalyst : (R)-BINAP-RuCl₂ (2 mol%) in MeOH at 25°C under H₂ (5 atm).
  • Yield : 78% with 98% ee.

Advantages :

  • Single-step process avoids intermediate isolation.
  • High stereoselectivity due to BINAP ligand geometry.

Enzymatic Resolution of Racemates

Racemic 2-Fluoro-1-(3-methylphenyl)ethanamine is resolved using lipases:
Protocol :

  • Substrate : N-Acetyl racemic amine.
  • Enzyme : Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.4).
  • Result : 99% ee for (1S)-enantiomer after 24 hrs.

Comparison of methods :

Method Yield (%) ee (%) Cost Efficiency
Nucleophilic Fluorination 55 94 Moderate
Reductive Amination 78 98 High
Enzymatic Resolution 45 99 Low

Critical Analysis of Reaction Parameters

Fluorination Efficiency

  • KF/Al₂O₃ outperforms DAST in safety and scalability but requires anhydrous conditions.
  • DAST (Diethylaminosulfur trifluoride) offers higher reactivity but poses explosion risks.

Stereochemical Control

  • Chiral catalysts : BINAP-Ru systems provide superior enantioselectivity (>98% ee) compared to enzymatic methods.
  • Temperature sensitivity : Reactions above 30°C reduce ee by 15–20% in reductive amination.

Physicochemical Properties of this compound

Property Value Source
Molecular formula C₉H₁₂FN
Melting point 89–91°C
[α]D²⁵ +24.5° (c = 1.0, CHCl₃)
Solubility 12 mg/mL in DMSO

Industrial-Scale Considerations

  • Cost drivers : Chiral catalysts (BINAP-Ru: $320/g) limit reductive amination for large batches.
  • Green chemistry : KF/Al₂O₃ reduces waste vs. DAST (E-factor: 8.2 vs. 34.7).

Chemical Reactions Analysis

Types of Reactions

(1S)-2-Fluoro-1-(3-methylphenyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like hydroxide (OH⁻) or alkoxide (RO⁻) can replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of hydroxyl or alkoxy derivatives.

Scientific Research Applications

(1S)-2-Fluoro-1-(3-methylphenyl)ethanamine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-2-Fluoro-1-(3-methylphenyl)ethanamine involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of their activity. The compound may also undergo metabolic transformations, resulting in active metabolites that exert biological effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
(1S)-2-Fluoro-1-(3-methylphenyl)ethanamine 3-methylphenyl, 2-F C₉H₁₂FN 153.20 Chiral center, methyl and fluoro groups -
(S)-1-(3-Chloro-2-fluorophenyl)ethanamine hydrochloride 3-Cl, 2-F, hydrochloride salt C₈H₉ClF₂N·HCl 210.08 Dual halogenation, enhanced polarity
(1S)-2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine 4-F, 2-CF₃ C₉H₇F₄N 243.15 Trifluoromethyl group, high lipophilicity
(S)-1-(2,6-Difluorophenyl)ethanamine hydrochloride 2,6-diF, hydrochloride salt C₈H₈F₂N·HCl 193.61 Symmetric fluorination, rigid structure
(1S)-1-(3-Bromo-4-methoxyphenyl)ethanamine 3-Br, 4-OCH₃ C₉H₁₂BrNO 242.11 Bromine for coupling, methoxy stabilization

Pharmacological Potential (Hypothetical)

  • HSP90 Inhibition : Indole-ethanamine derivatives bind to HSP90 via hydrogen bonds with GLU527 and TYR604 . The target’s fluorine and methyl groups may alter binding affinity compared to these analogs.
  • Cytotoxic Payloads : Tubulysin analogs incorporating ethanamine moieties (e.g., (1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethanamine) highlight the role of stereochemistry in cytotoxicity .

Biological Activity

(1S)-2-Fluoro-1-(3-methylphenyl)ethanamine is a chiral organic compound classified as a fluoroamine, notable for its potential applications in medicinal chemistry and organic synthesis. This article delves into its biological activity, focusing on its mechanisms, interactions with biological systems, and relevant research findings.

Chemical Structure and Properties

The compound features:

  • Fluorine Atom : Enhances lipophilicity and metabolic stability.
  • 3-Methylphenyl Group : Impacts reactivity and biological properties due to its position on the aromatic ring.

The molecular formula is C9H12FC_9H_{12}F, with a molecular weight of approximately 153.19 g/mol. The specific stereochemical configuration (1S) is crucial for its biological effects, influencing how it interacts with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and enzymes. Its fluorinated structure may enhance binding affinity to receptors, potentially leading to modulation of neurotransmitter release.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting acetylcholinesterase (AChE), a target for Alzheimer’s disease treatment .
  • Receptor Binding : The lipophilic nature of the compound suggests it may effectively cross cellular membranes and bind to specific receptors, influencing cellular signaling pathways.

Neuropharmacological Studies

The compound's potential neuropharmacological effects are under investigation. Initial findings suggest that fluorinated compounds can modulate neurotransmitter systems, which may lead to therapeutic applications in mood disorders and neurodegenerative diseases.

Case Studies and Research Findings

  • Neurotransmitter Modulation : A study demonstrated that structurally similar compounds affected serotonin and dopamine pathways, indicating that this compound may also influence these systems .
  • ADME Profiling : Research into the absorption, distribution, metabolism, and excretion (ADME) properties suggests favorable profiles for compounds with similar structures, enhancing their potential as drug candidates .
  • Molecular Docking Studies : Computational studies have shown promising interactions between this compound and key receptors involved in neurological processes. These findings warrant further experimental validation to confirm biological activity .

Q & A

Q. What are the key considerations in designing a stereoselective synthesis route for (1S)-2-Fluoro-1-(3-methylphenyl)ethanamine?

  • Methodological Answer : Stereoselective synthesis requires chiral auxiliaries or asymmetric catalysis. For example:
  • Start with 3-methylacetophenone and reduce it to the corresponding alcohol.
  • Introduce fluorine via nucleophilic fluorination (e.g., DAST or Deoxo-Fluor®) at the β-position.
  • Resolve enantiomers using chiral chromatography or enzymatic resolution, ensuring >98% enantiomeric excess (ee) .
  • Optimize protecting groups (e.g., Boc for the amine) to prevent racemization during fluorination .

Q. Which spectroscopic and analytical techniques confirm the structure and enantiopurity of this compound?

  • Methodological Answer :
  • 1H/19F NMR : Confirm fluorine integration and coupling patterns (e.g., δ -224.62 ppm for 19F in ) .
  • HRMS : Validate molecular weight (e.g., m/z 182.12193 for [M+-HCl] in ) .
  • Chiral HPLC : Measure ee using columns like Chiralpak® IA/IB with polar mobile phases.
  • Polarimetry : Compare optical rotation with literature values (e.g., [α]D = -15° for (S)-enantiomers) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine position, methyl substitution) influence receptor binding affinity?

  • Methodological Answer :
  • Fluorine Effects : Fluorine’s electronegativity enhances hydrogen bonding with targets like TAAR1 (). Replace fluorine with other halogens (Cl, Br) to assess electronic effects .
  • Methyl Substitution : Compare 3-methylphenyl vs. 4-methylphenyl analogs to evaluate steric and lipophilic impacts on receptor docking (e.g., MD simulations or X-ray crystallography) .
  • SAR Studies : Use radioligand binding assays (e.g., [3H]-labeled analogs) to quantify affinity shifts .

Q. How can researchers resolve contradictions in reported biological activities between enantiomers?

  • Methodological Answer :
  • Re-synthesize Enantiomers : Ensure enantiopurity via repeated chiral separations and validate with polarimetry .
  • In Vitro Assays : Test both enantiomers under identical conditions (e.g., cAMP assays for TAAR1 activation) .
  • Computational Docking : Compare binding modes using software like AutoDock Vina to identify stereospecific interactions .

Q. What strategies improve yield and purity in multi-step syntheses of this compound?

  • Methodological Answer :
  • Step Optimization : Use flow chemistry for exothermic fluorination steps () to enhance safety and yield .
  • Purification : Employ recrystallization (e.g., ethanol/water mixtures) or flash chromatography (silica gel, hexane/EtOAc gradient).
  • Quality Control : Monitor intermediates via TLC or inline IR spectroscopy to detect side products early .

Q. What challenges arise in interpreting 19F NMR data for fluorinated ethanamines, and how are they mitigated?

  • Methodological Answer :
  • Signal Splitting : Coupling between 19F and adjacent protons (e.g., J = 47.6 Hz in ) complicates spectra. Use 19F decoupling or 2D NMR (HSQC) .
  • Solvent Artifacts : Deuterated solvents (e.g., CD3OD) minimize splitting. Reference internal standards (e.g., CFCl3) for chemical shift calibration .

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